molecular formula C17H24N2O2 B12265219 N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide

N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide

Cat. No.: B12265219
M. Wt: 288.4 g/mol
InChI Key: RWPAKHINGBEUJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 4-(3-phenylpropyl)morpholine-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Investigated for its potential as a kinase inhibitor.

Uniqueness

N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phenylpropyl side chain. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-cyclopropyl-4-(3-phenylpropyl)morpholine-2-carboxamide

InChI

InChI=1S/C17H24N2O2/c20-17(18-15-8-9-15)16-13-19(11-12-21-16)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)

InChI Key

RWPAKHINGBEUJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CCCC3=CC=CC=C3

Origin of Product

United States

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